molecular formula C22H18N4O3S B4839930 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B4839930
M. Wt: 418.5 g/mol
InChI Key: JOFZEELICZZWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, a nitro group, and a sulfanyl group attached to a benzyl moiety, along with diphenyl substituents on the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxybenzyl, undergoes nitration to introduce the nitro group at the 5-position.

    Thioether Formation: The nitro-substituted benzyl compound is then reacted with a thiol to form the sulfanyl group.

    Triazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar compounds to 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity or industrial applications. Examples include:

    1,2,4-Triazole: The parent compound with no substituents.

    4,5-Diphenyl-1,2,4-triazole: A simpler derivative without the methoxy, nitro, or sulfanyl groups.

  • 3-(4-Methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : A more complex derivative with additional ring structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-29-20-13-12-19(26(27)28)14-17(20)15-30-22-24-23-21(16-8-4-2-5-9-16)25(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFZEELICZZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.